

Technical Guide: Triornithine Peptide Synthesis and Characterization

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Compound of Interest

Compound Name: *H-Orn-Orn-Orn-OH*

CAS No.: 40681-82-1

Cat. No.: B1416628

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Executive Summary

This technical guide details the solid-phase peptide synthesis (SPPS) and analytical characterization of triornithine peptides (

). While ornithine (Orn) is a non-proteinogenic amino acid homologous to lysine, its shorter side chain (three methylene groups vs. four in lysine) introduces specific steric and electronic considerations. Triornithine motifs are critical in the biosynthesis of hydroxamate siderophores (e.g., Fusarinine C, Desferrioxamine E) and as cationic scaffolds in antimicrobial peptide (AMP) engineering.

This document provides a self-validating protocol for synthesizing high-purity triornithine sequences, addressing specific challenges such as

-lactam formation and hydrophilic retention during purification.

Part 1: Strategic Planning & Reagent Selection

Protecting Group Strategy

The Fmoc/tBu strategy is the industry standard for ornithine synthesis due to its orthogonality.

- -Amino Protection: Fmoc (Fluorenylmethyloxycarbonyl), labile to mild base (piperidine).
- -Side Chain Protection: Boc (tert-butyloxycarbonyl), labile to strong acid (TFA).

- Reagent:Fmoc-Orn(Boc)-OH.[1]
 - Why: Using Fmoc-Orn(Z)-OH or Fmoc-Orn(Alloc)-OH is reserved for cyclic peptide synthesis where side-chain anchoring is required. For linear triornithine, Boc ensures the side chain remains inert until final global deprotection.

Resin Selection

The choice of resin dictates the C-terminal functionality and the risk of diketopiperazine (DKP) formation.

Resin Type	C-Terminus	Suitability	Technical Note
2-Chlorotrityl Chloride (2-CTC)	Carboxyl ()	High	Steric bulk prevents DKP formation during the cleavage of the second residue. Allows cleavage of protected peptide fragments (1% TFA).
Wang Resin	Carboxyl ()	Medium	Requires strong acid for cleavage. Higher risk of DKP if the sequence contains Pro/Gly.
Rink Amide	Amide ()	High	Ideal for AMPs where C-terminal amidation increases stability and cationicity.

Recommendation: Use 2-CTC resin for acid-terminal peptides to minimize aggregation and side reactions.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Resin Loading (2-CTC Protocol)

- Swelling: Place 2-CTC resin (0.5 g, ~1.6 mmol/g) in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 min.
- Loading First Residue:
 - Dissolve Fmoc-Orn(Boc)-OH (1.2 eq relative to resin capacity) in DCM (not DMF, to prevent hydrolysis of the chloride).
 - Add DIPEA (4.0 eq).
 - Add solution to resin and agitate for 2 hours.[2]
- Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 15 min to cap unreacted chloride sites (converts them to methyl ether).
- Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[3]

Elongation Cycle (Iterative)

Repeat this cycle for the 2nd and 3rd Ornithine residues.

Step A: Fmoc Deprotection[4][5]

- Reagent: 20% Piperidine in DMF (v/v) + 0.1 M HOBt (to suppress aspartimide formation, though less critical for Orn).
- Procedure: Add solution (5 mL), agitate 3 min, drain. Add fresh solution, agitate 10 min, drain.
- Wash: DMF (5x 1 min). Crucial to remove all piperidine to prevent premature removal of Fmoc on the next AA.

Step B: Coupling

- Reagent: Fmoc-Orn(Boc)-OH (3.0 eq).
- Activator: HCTU (2.9 eq) or DIC/Oxyma (3.0 eq).

- Base: DIPEA (6.0 eq).
- Solvent: DMF.
- Procedure: Pre-activate AA/HCTU/DIPEA for 2 min. Add to resin.^{[3][4][5][6][7][8][9]} Agitate for 45-60 min.

Step C: Monitoring (Kaiser Test)

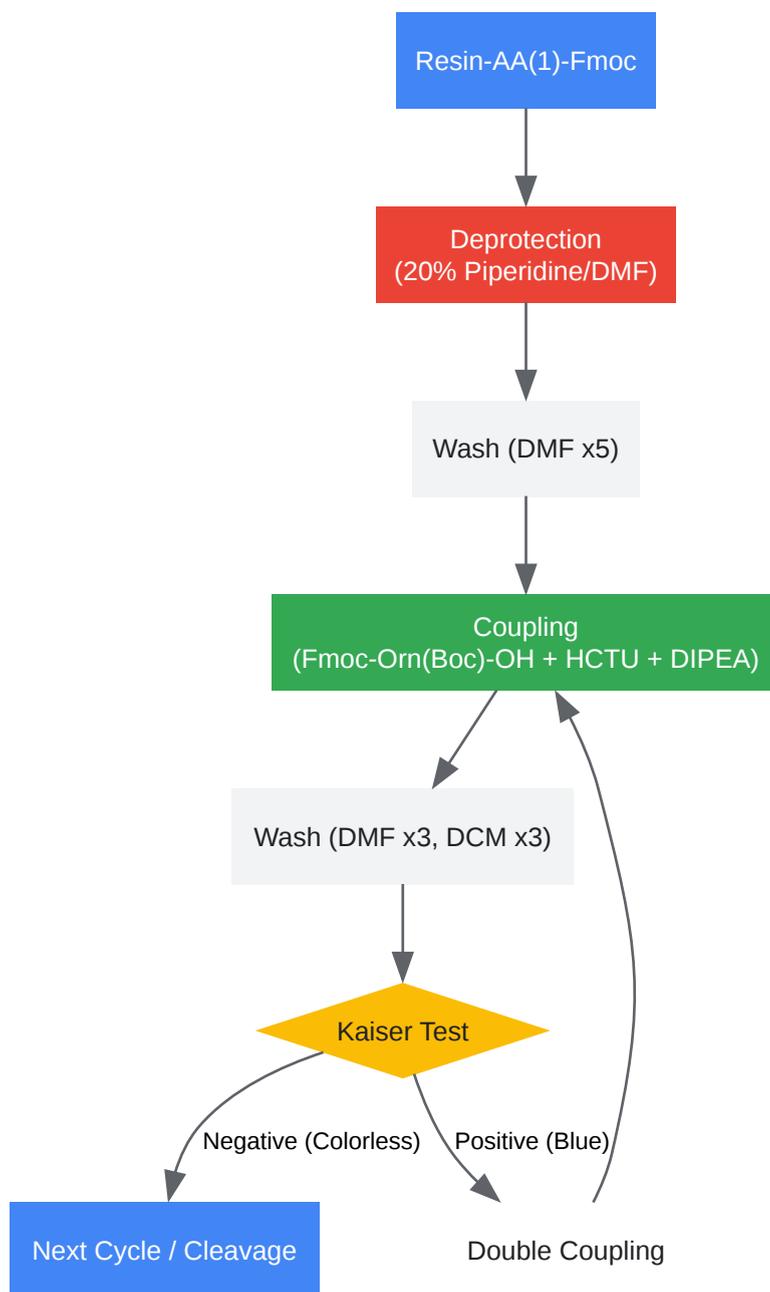
- Perform the Kaiser Test (Ninhydrin) after every coupling.
 - Blue Beads: Incomplete coupling (Free amines present).

Recouple.

- Colorless/Yellow Beads: Complete coupling.

Proceed.

Workflow Visualization



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Figure 1: Iterative SPSS cycle for Triornithine synthesis. The Kaiser test serves as the critical "Go/No-Go" gate.

Part 3: Cleavage and Global Deprotection

Ornithine peptides are highly polar. The cleavage strategy must ensure complete removal of the Boc groups without modifying the Orn side chain.

Cleavage Cocktail

Prepare the Reagent K analog or standard TFA cocktail:

- TFA (Trifluoroacetic acid): 95% (Cleavage & De-Boc)
- TIS (Triisopropylsilane): 2.5% (Scavenger for t-butyl cations)
- Water: 2.5% (Scavenger)

Protocol

- Wash resin with DCM to remove DMF (DMF interferes with precipitation).
- Add Cleavage Cocktail (10 mL per g resin).
- Agitate for 2-3 hours at room temperature.
 - Note: Boc removal is fast, but 2-3 hours ensures equilibrium and prevents re-alkylation of the sensitive Orn side chains.
- Filter resin and collect filtrate.[\[2\]](#)[\[5\]](#)
- Precipitation: Add filtrate dropwise into ice-cold Diethyl Ether (10x volume). Triornithine is extremely hydrophilic; if it does not precipitate well, evaporate TFA under stream first.
- Centrifuge (3000 rpm, 5 min), decant ether, and resuspend in fresh ether (repeat 3x).

Part 4: Characterization & Analysis[\[10\]](#)

HPLC Analysis

Triornithine (

) is highly polar and basic. Standard C18 gradients often fail to retain it, leading to elution in the void volume.

Method A: Ion-Pairing RP-HPLC

- Column: C18 (e.g., Phenomenex Jupiter or Agilent Zorbax), 5 μm , 300Å.
- Mobile Phase A: Water + 0.1% HFBA (Heptafluorobutyric acid).
 - Mechanism:^{[6][10][11][12][13][14]} HFBA is a hydrophobic counter-ion that pairs with the positively charged Orn amines, increasing retention on the hydrophobic C18 phase.
- Mobile Phase B: Acetonitrile + 0.1% HFBA.
- Gradient: 0-30% B over 20 min (Shallow gradient required).

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

- Column: HILIC Amide or Bare Silica.
- Mobile Phase: High organic start (90% ACN) to low organic.
- Suitability: Excellent for separating deletion sequences (e.g., Di-Orn vs Tri-Orn).

Mass Spectrometry (ESI-MS)

Validate the molecular identity.

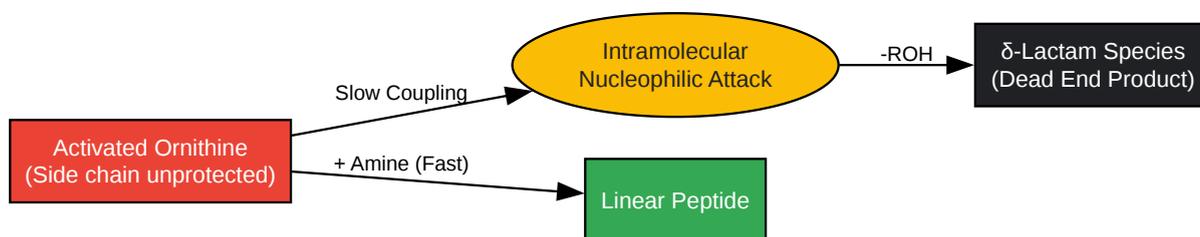
- Formula:
(Linear free base)
- Monoisotopic Mass: 360.25 Da
- Expected Ions:
 - (Common due to high charge density)

Troubleshooting: -Lactam Formation

A common impurity in Ornithine synthesis is the formation of a

-lactam (cyclic amide) on the activated ester species, particularly if the

-amine protection is lost or during slow couplings.



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Figure 2: Competition between peptide coupling and intramolecular lactamization. Using Boc-protected side chains prevents this pathway.

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